Phosphinic acid, (3-pyridinylmethyl)-, butyl ester
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Overview
Description
Phosphinic acid, (3-pyridinylmethyl)-, butyl ester is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinic acid group attached to a 3-pyridinylmethyl moiety, with a butyl ester functional group. The combination of these functional groups imparts distinct reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (3-pyridinylmethyl)-, butyl ester typically involves the esterification of phosphinic acid derivatives with butyl alcohol in the presence of a suitable catalyst. One common method involves the reaction of 3-pyridinylmethylphosphinic acid with butanol under acidic conditions to form the desired ester. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (3-pyridinylmethyl)-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridinylmethyl derivatives.
Scientific Research Applications
Phosphinic acid, (3-pyridinylmethyl)-, butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of phosphinic acid, (3-pyridinylmethyl)-, butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, its ability to form coordination complexes with metal ions can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphinic acid, (2-pyridinylmethyl)-, butyl ester
- Phosphinic acid, (4-pyridinylmethyl)-, butyl ester
- Phosphonic acid, (3-pyridinylmethyl)-, butyl ester
Uniqueness
Phosphinic acid, (3-pyridinylmethyl)-, butyl ester is unique due to the specific positioning of the pyridinylmethyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
821009-75-0 |
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Molecular Formula |
C10H15NO2P+ |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
butoxy-oxo-(pyridin-3-ylmethyl)phosphanium |
InChI |
InChI=1S/C10H15NO2P/c1-2-3-7-13-14(12)9-10-5-4-6-11-8-10/h4-6,8H,2-3,7,9H2,1H3/q+1 |
InChI Key |
GEFYCKDMWSHQOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)CC1=CN=CC=C1 |
Origin of Product |
United States |
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